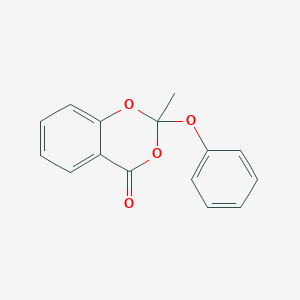
2-Methyl-2-phenoxy-2H,4H-1,3-benzodioxin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1,3-Benzodioxin-4-one,2-methyl-2-phenoxy- is a chemical compound that belongs to the class of benzodioxins. These compounds are characterized by a dioxin ring fused to a benzene ring. The specific structure of 4H-1,3-Benzodioxin-4-one,2-methyl-2-phenoxy- includes a methyl group and a phenoxy group attached to the dioxin ring, making it a unique derivative within this class.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Benzodioxin-4-one,2-methyl-2-phenoxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-vinylphenyl carbonates with iodine in the presence of sodium hydrogencarbonate, leading to the formation of 4-iodomethyl-4H-1,3-benzodioxin-2-one derivatives. These iodides can then be reduced with tributyltin hydride to yield the desired 4H-1,3-Benzodioxin-4-one,2-methyl-2-phenoxy- compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
4H-1,3-Benzodioxin-4-one,2-methyl-2-phenoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenoxy and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzodioxins, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4H-1,3-Benzodioxin-4-one,2-methyl-2-phenoxy- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4H-1,3-Benzodioxin-4-one,2-methyl-2-phenoxy- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting metabolic pathways and leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4H-1,3-Benzodioxin-4-one: A simpler derivative without the methyl and phenoxy groups.
2-Methyl-4H-1,3-Benzodioxin-4-one: Lacks the phenoxy group but has a similar core structure.
Synnemadoxins A-B: Natural products with a similar benzodioxin scaffold.
Uniqueness
4H-1,3-Benzodioxin-4-one,2-methyl-2-phenoxy- is unique due to the presence of both the methyl and phenoxy groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
52602-04-7 |
|---|---|
Fórmula molecular |
C15H12O4 |
Peso molecular |
256.25 g/mol |
Nombre IUPAC |
2-methyl-2-phenoxy-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C15H12O4/c1-15(17-11-7-3-2-4-8-11)18-13-10-6-5-9-12(13)14(16)19-15/h2-10H,1H3 |
Clave InChI |
STVORVGNQQXGHL-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC2=CC=CC=C2C(=O)O1)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


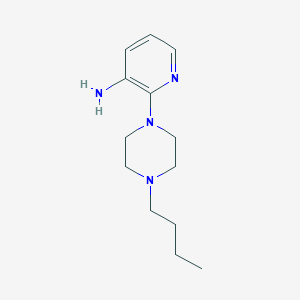
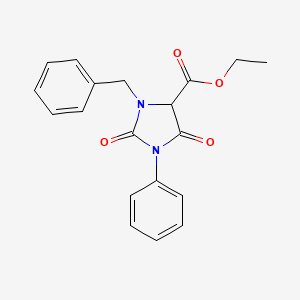
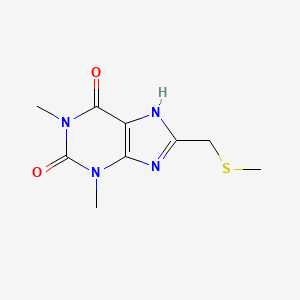
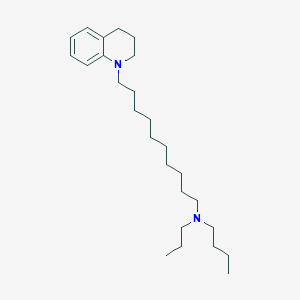
![3-Thioxo-6-[3,4,5-trimethoxybenzyl]-2,3,4,5-tetrahydro-1,2,4-triazin-5-one](/img/structure/B14011261.png)
![tert-butyl N-[(3R)-8-bromo-4-[2-(dimethylamino)-2-oxoethyl]-3-methyl-5-oxo-2H-[1]benzofuro[2,3-f][1,4]oxazepine-3-carbonyl]-N-[(1S)-1-phenylethyl]carbamate](/img/structure/B14011277.png)
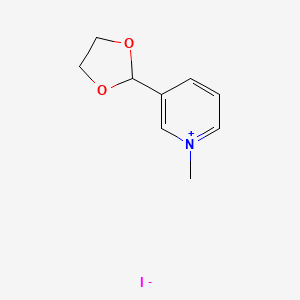


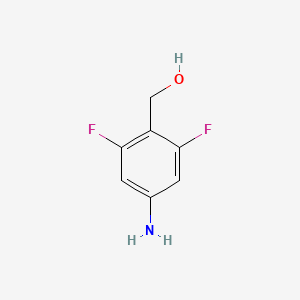
![pyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B14011331.png)
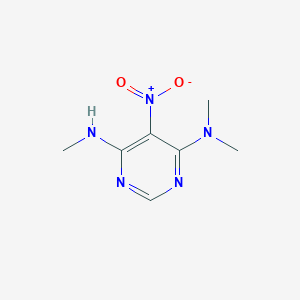
![6-[(4-Phenyl-1,3-thiazol-2-yl)sulfonyl]quinazoline-2,4-diamine](/img/structure/B14011333.png)
![tert-Butyl (4R)-4-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14011338.png)
